4-Bromo-2-methylbenzenesulfonamide
Overview
Description
4-Bromo-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidizing Agent in Titration : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, is used as an oxidizing titrant in titrations of several compounds like ascorbic acid and glutathione (Gowda et al., 1983).
Anticancer Properties : A novel compound with the structure (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide exhibits promising anticancer properties, suggesting potential applications in cancer therapy (Zhang et al., 2010).
Synthetic Equivalent in Chemical Reactions : Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate serves as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate (Vasin et al., 2016).
Crystal Structure Analysis : The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been characterized, contributing to a better understanding of molecular structures (Stenfors & Ngassa, 2020).
Pharmaceutical Intermediates Synthesis : Efficient synthesis of benzonitriles from (hetero)aryl bromides, leading to effective pharmaceutical intermediates, has been developed (Anbarasan et al., 2011).
Neuroprotective Drugs Potential : N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives exhibit anticholinesterase and antioxidant activities, making them candidates for neuroprotective drugs (Mphahlele et al., 2021).
Antibacterial and Lipoxygenase Inhibition : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide showed significant antibacterial activity against various strains and inhibitory potential against Lipoxygenase (Abbasi et al., 2017).
Enzyme-Inhibitor Complex Study : The binding of 4-methylbenzenesulfonamide to bovine carbonic anhydrase B was analyzed, offering insights into enzyme-inhibitor complexes (Jarvet et al., 1989).
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 4-bromo-2-methylbenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the activity of bacterial enzymes involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it likely affects the pathway of folic acid synthesis in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound likely inhibits bacterial growth by disrupting folic acid synthesis .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVWIADDUQGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609105 | |
Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116340-67-1 | |
Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.